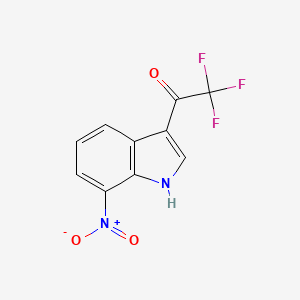

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone

Description

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone is a research chemical with the molecular formula C10H5F3N2O3 and a molecular weight of 258.15 g/mol. It is characterized by the presence of a trifluoromethyl group and a nitro-substituted indole ring, making it a valuable compound in various scientific studies.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(7-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)6-4-14-8-5(6)2-1-3-7(8)15(17)18/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWXORLOQCGSJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone typically involves the reaction of 7-nitroindole with trifluoroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone can be compared with other similar compounds such as:

2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone: Similar structure but with the nitro group at a different position.

2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone: Another positional isomer with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

2,2,2-Trifluoro-1-(7-nitro-3-indolyl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, while the nitro group contributes to its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.15 g/mol. The structural characteristics include:

- Trifluoromethyl Group: Enhances lipophilicity and membrane permeability.

- Nitro Group: Potentially participates in redox reactions and influences enzyme activities.

- Indole Ring: Common scaffold in biologically active molecules.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and cellular receptors. The trifluoromethyl group allows for effective penetration through biological membranes, while the nitro group can modulate protein interactions and enzyme activities. This dual functionality suggests that the compound may influence various cellular pathways relevant to disease processes.

Anticancer Potential

Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:

- Antiproliferative Activity: Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines.

- Mechanisms of Action: Similar compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells by disrupting microtubule dynamics .

Enzyme Inhibition

The compound is also explored for its potential as an enzyme inhibitor:

- Protein Interactions: It may interact with enzymes involved in metabolic pathways or signal transduction.

- Redox Reactions: The nitro group can participate in redox reactions, influencing the activity of redox-sensitive enzymes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-1-(6-nitro-3-indolyl)ethanone | Anticancer and anti-inflammatory properties | |

| 2,2,2-Trifluoro-1-(5-nitro-3-indolyl)ethanone | Similar anticancer activity | |

| 2,2,2-Trifluoro-1-(6-amino-3-indolyl)ethanone | Potential neuroprotective effects |

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of related compounds:

-

In Vitro Studies: Compounds similar to this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7), indicating potent antiproliferative effects .

- Example Findings:

- Compound A: IC50 = 52 nM

- Compound B: IC50 = 74 nM

- Example Findings:

- Mechanistic Insights: Binding assays have demonstrated that these compounds can effectively bind to tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.